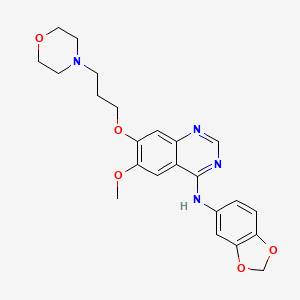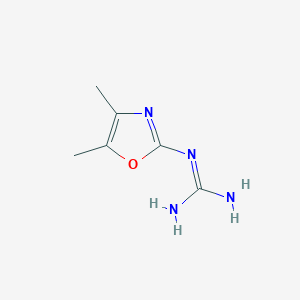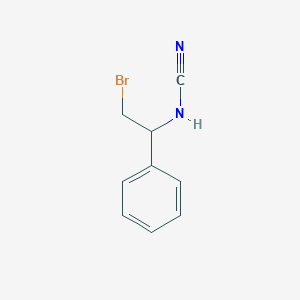
1,3-Dibromo-5-(2-methoxyethyl)benzene
概要
説明
1,3-Dibromo-5-(2-methoxyethyl)benzene is an organic compound with the molecular formula C9H10Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a 2-methoxy-ethyl group is attached at the 5 position
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(2-methoxyethyl)benzene can be synthesized through a multi-step process involving bromination and etherification reactions. One common method involves the bromination of 1,3-dimethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then subjected to a nucleophilic substitution reaction with 2-methoxyethanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.
化学反応の分析
Types of Reactions
1,3-Dibromo-5-(2-methoxyethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy-ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like zinc dust and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 1,3-diamino-5-(2-methoxy-ethyl)-benzene or 1,3-dithio-5-(2-methoxy-ethyl)-benzene.
Oxidation: Formation of 1,3-dibromo-5-(2-formyl-ethyl)-benzene or 1,3-dibromo-5-(2-carboxy-ethyl)-benzene.
Reduction: Formation of 1,3-dibromo-5-ethyl-benzene.
科学的研究の応用
1,3-Dibromo-5-(2-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,3-Dibromo-5-(2-methoxyethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methoxy-ethyl group play crucial roles in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
1,3-Dibromo-5-methyl-benzene: Similar structure but with a methyl group instead of a methoxy-ethyl group.
1,3-Dibromo-5-ethyl-benzene: Similar structure but with an ethyl group instead of a methoxy-ethyl group.
1,3-Dibromo-5-(2-hydroxy-ethyl)-benzene: Similar structure but with a hydroxy-ethyl group instead of a methoxy-ethyl group.
Uniqueness
1,3-Dibromo-5-(2-methoxyethyl)benzene is unique due to the presence of the methoxy-ethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in organic solvents and influences its interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C9H10Br2O |
|---|---|
分子量 |
293.98 g/mol |
IUPAC名 |
1,3-dibromo-5-(2-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10Br2O/c1-12-3-2-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3 |
InChIキー |
QIAAOJDERWCCOE-UHFFFAOYSA-N |
正規SMILES |
COCCC1=CC(=CC(=C1)Br)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',5-Difluoro-5'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8338240.png)


![{[2-(Tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid](/img/structure/B8338266.png)
![3,9-diaminobenzo[f]quinazolin-1(2H)-one](/img/structure/B8338277.png)



![[(1,1-Dimethyl-2-oxobutyl)thio]acetic acid](/img/structure/B8338314.png)



